PI3Kδ/γ Dual Inhibition vs. Idelalisib’s PI3Kδ‑Selective Profile
Duvelisib (IPI‑145) is a potent dual inhibitor of PI3Kδ and PI3Kγ. In direct biochemical ADAPTA assays, duvelisib inhibits PI3Kδ with an IC50 of 1 nM and PI3Kγ with an IC50 of 32 nM, whereas idelalisib, the most clinically advanced PI3Kδ‑selective inhibitor, shows IC50 values of 2.5 nM (δ) and 89 nM (γ) [1]. The δ/γ selectivity ratio is thus approximately 32 for duvelisib versus 36 for idelalisib, but the absolute potency at PI3Kγ is 2.8‑fold higher for duvelisib, translating into functional γ‑pathway suppression that idelalisib cannot achieve at clinically relevant concentrations [1].
| Evidence Dimension | PI3K isoform IC50 (nM) |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 1 nM; PI3Kγ IC50 = 32 nM |
| Comparator Or Baseline | Idelalisib: PI3Kδ IC50 = 2.5 nM; PI3Kγ IC50 = 89 nM |
| Quantified Difference | Duvelisib is 2.5‑fold more potent on PI3Kδ and 2.8‑fold more potent on PI3Kγ; therapeutically meaningful γ inhibition is absent with idelalisib |
| Conditions | Cell‑free ADAPTA biochemical assays; ThermoFisher Scientific format |
Why This Matters
For studies requiring concomitant blockade of B‑cell (δ) and T‑cell/myeloid (γ) signaling, duvelisib is the only commercially available tool compound with validated dual activity, whereas idelalisib cannot interrogate PI3Kγ‑dependent biology.
- [1] ACR Meeting Abstracts. The Potent Phosphoinositide-3-Kinase-(δ,γ) Inhibitor IPI-145 Is Active in Preclinical Models of Arthritis and Well Tolerated in Healthy Adult Subjects. Abstract Number 338, 2012. View Source
